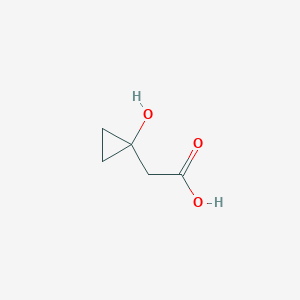
2-(1-Hydroxycyclopropyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxycyclopropyl)acetic acid is an organic compound with the molecular formula C(_5)H(_8)O(_3) It features a cyclopropane ring substituted with a hydroxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes:
Cyclopropanation: Starting with an alkene, a cyclopropane ring can be formed using reagents such as diazomethane or Simmons-Smith reagent (iodomethylzinc iodide).
Hydroxylation: The cyclopropane intermediate is then subjected to hydroxylation using oxidizing agents like osmium tetroxide (OsO(_4)) or potassium permanganate (KMnO(_4)).
Carboxylation: Finally, the hydroxycyclopropane is converted to the acetic acid derivative through carboxylation reactions, often using carbon dioxide (CO(_2)) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for cyclopropanation and hydroxylation steps, ensuring higher yields and purity. Catalysts and reagents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxycyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide (CrO(_3)) or pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid moiety can be reduced to an alcohol using lithium aluminum hydride (LiAlH(_4)) or borane (BH(_3)).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl(_2)) for chlorination or phosphorus tribromide (PBr(_3)) for bromination.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO(_3)), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH(_4)), borane (BH(_3))
Substitution: Thionyl chloride (SOCl(_2)), phosphorus tribromide (PBr(_3))
Major Products
Oxidation: Formation of 2-(1-Oxocyclopropyl)acetic acid
Reduction: Formation of 2-(1-Hydroxycyclopropyl)ethanol
Substitution: Formation of 2-(1-Chlorocyclopropyl)acetic acid or 2-(1-Bromocyclopropyl)acetic acid
Scientific Research Applications
2-(1-Hydroxycyclopropyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of cyclopropane-containing compounds.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to natural metabolites.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxycyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The cyclopropane ring, due to its strained nature, can participate in unique chemical reactions, potentially leading to the formation of bioactive metabolites.
Comparison with Similar Compounds
2-(1-Hydroxycyclopropyl)acetic acid can be compared with other cyclopropane-containing compounds such as:
Cyclopropaneacetic acid: Lacks the hydroxy group, making it less reactive in certain chemical transformations.
1-Hydroxycyclopropane-1-carboxylic acid: Similar structure but with the hydroxy group directly attached to the cyclopropane ring, leading to different reactivity and biological activity.
Cyclopropylmethanol: Contains a cyclopropane ring with a hydroxymethyl group, used in different synthetic applications.
The uniqueness of this compound lies in its combination of a hydroxy group and an acetic acid moiety, providing a versatile platform for various chemical and biological studies.
Properties
IUPAC Name |
2-(1-hydroxycyclopropyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4(7)3-5(8)1-2-5/h8H,1-3H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZBWDNJUMVKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933752-85-3 |
Source


|
| Record name | 2-(1-hydroxycyclopropyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
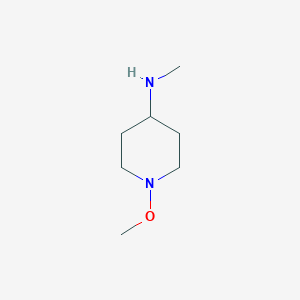
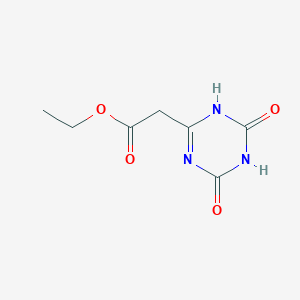
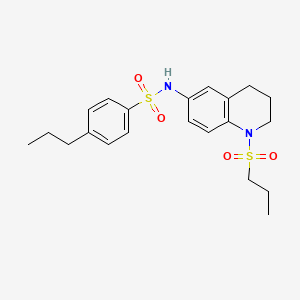
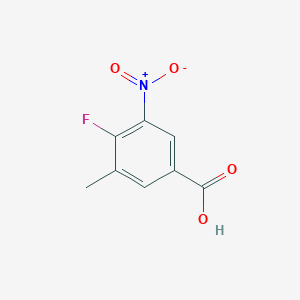
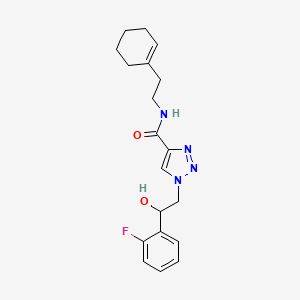
![3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2673500.png)
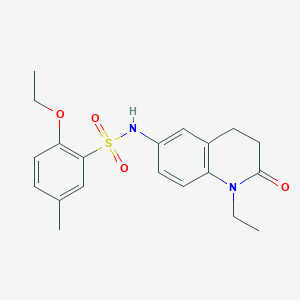
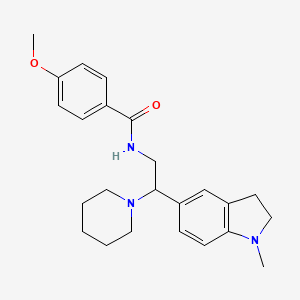
![N-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2673507.png)
![2-[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]acetonitrile](/img/structure/B2673509.png)
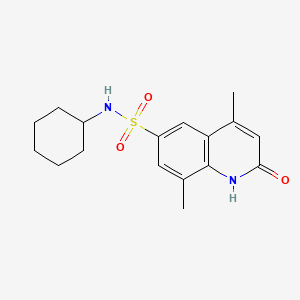
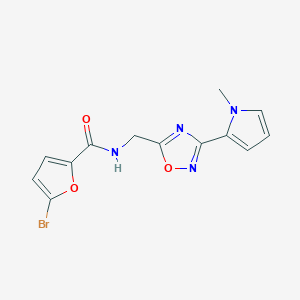
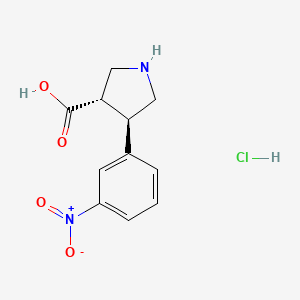
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2673515.png)
